Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate, there are general methods for synthesizing similar compounds. For instance, piperidine derivatives can be synthesized through intra- and intermolecular reactions . Additionally, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Scientific Research Applications
Solvent Influence on Chemical Reactions
The influence of solvents on the regioselectivity of sulfoxide thermolysis in related β-Amino-α-sulfinyl esters has been observed, highlighting the critical role of solvent choice in determining the outcomes of chemical reactions. Such findings are pivotal for optimizing synthetic routes for complex molecules including sulfonyl and piperidine derivatives (Bänziger, Klein, & Rihs, 2002).
Analytical Derivatization in Liquid Chromatography
A novel sulfonate reagent has been developed for analytical derivatization in liquid chromatography. This advancement demonstrates the utility of sulfonyl and piperidine derivatives in enhancing detection sensitivity and specificity in analytical chemistry applications, potentially including compounds like Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (Wu et al., 1997).
Synthesis and Biological Activity Screening
The synthesis of new sulfonyl hydrazones with piperidine derivatives has been explored, with the compounds evaluated for their antioxidant capacity and anticholinesterase activity. Such research underscores the potential of sulfonyl and piperidine-containing compounds in medicinal chemistry, including as frameworks for developing novel therapeutic agents (Karaman et al., 2016).
Enzyme Inhibitory Activities
Compounds with the sulfonyl piperidine moiety have been synthesized and tested for their enzyme inhibitory activities, demonstrating potential applications in drug discovery and pharmacological research. These studies provide a foundation for exploring the therapeutic potentials of related compounds (Virk et al., 2018).
Antibacterial Studies
The synthesis and antibacterial activity screening of N-substituted derivatives of compounds containing phenylsulfonyl piperidine structures highlight their potential application in developing new antibacterial agents. This research avenue is crucial for addressing the growing challenge of antibiotic resistance (Khalid et al., 2016).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s suggested that piperidine derivatives undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Pharmacokinetics
Six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists were identified .
Result of Action
It’s known that piperidine derivatives have been identified with mic (80) values ranging from 14100 to 230ngmL (-1) on Candidaalbicans .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-3-31-23(27)17-7-9-18(10-8-17)24-22(26)16-19-6-4-5-15-25(19)32(28,29)21-13-11-20(30-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPHBDPRKKCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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